molecular formula C27H34N2 B11197223 [(1-Benzyl-1H-pyrrol-2-YL)methyl](cyclohexylmethyl)[(2-methylphenyl)methyl]amine

[(1-Benzyl-1H-pyrrol-2-YL)methyl](cyclohexylmethyl)[(2-methylphenyl)methyl]amine

Cat. No.: B11197223
M. Wt: 386.6 g/mol
InChI Key: YZAAOQFREGATHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1H-pyrrol-2-YL)methyl[(2-methylphenyl)methyl]amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1H-pyrrol-2-YL)methyl[(2-methylphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Benzyl-1H-pyrrol-2-YL)methyl[(2-methylphenyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-pyrrol-2-YL)methyl[(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-1H-pyrrol-2-YL)methyl[(2-methylphenyl)methyl]amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H34N2

Molecular Weight

386.6 g/mol

IUPAC Name

N-[(1-benzylpyrrol-2-yl)methyl]-1-cyclohexyl-N-[(2-methylphenyl)methyl]methanamine

InChI

InChI=1S/C27H34N2/c1-23-11-8-9-16-26(23)21-28(19-24-12-4-2-5-13-24)22-27-17-10-18-29(27)20-25-14-6-3-7-15-25/h3,6-11,14-18,24H,2,4-5,12-13,19-22H2,1H3

InChI Key

YZAAOQFREGATHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(CC2CCCCC2)CC3=CC=CN3CC4=CC=CC=C4

Origin of Product

United States

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